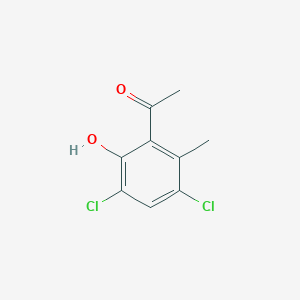
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of acetophenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on the benzene ring. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures . Another method includes the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with methyl magnesium bromide, followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but lacks chlorine atoms.
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Similar but without the methyl group.
2-Acetyl-4,6-dichlorophenol: Another closely related compound with similar functional groups.
Uniqueness
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
90348-61-1 |
|---|---|
分子式 |
C9H8Cl2O2 |
分子量 |
219.06 g/mol |
IUPAC 名称 |
1-(3,5-dichloro-2-hydroxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-4-6(10)3-7(11)9(13)8(4)5(2)12/h3,13H,1-2H3 |
InChI 键 |
XZJZDWLTPWIMHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



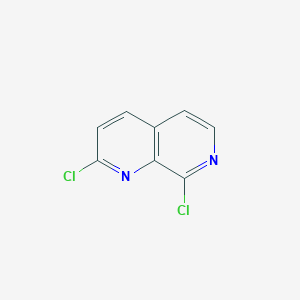

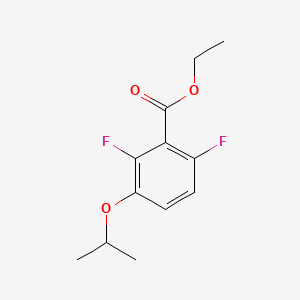

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
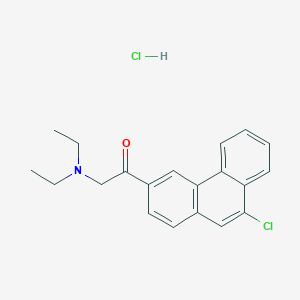
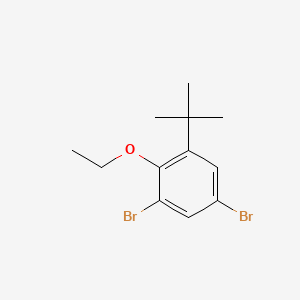
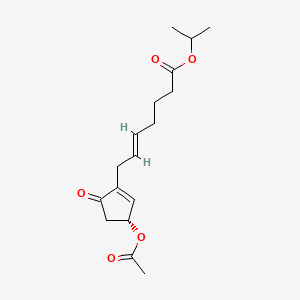
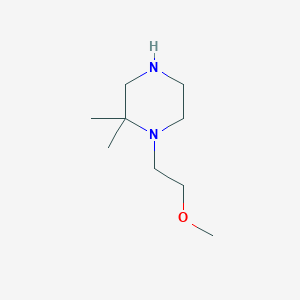

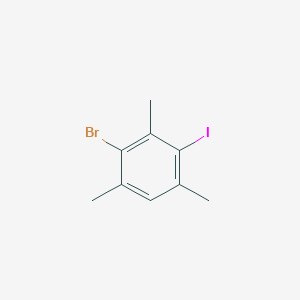
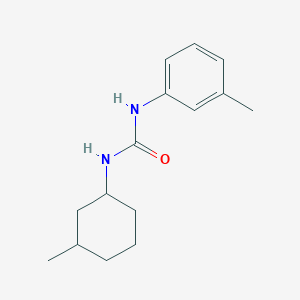
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)
